molecular formula C9H8BrNO2 B15092468 (S)-5-(4-bromophenyl)oxazolidin-2-one

(S)-5-(4-bromophenyl)oxazolidin-2-one

Cat. No.: B15092468
M. Wt: 242.07 g/mol
InChI Key: FWGFASQLOPSRHI-MRVPVSSYSA-N
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Description

(S)-5-(4-bromophenyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-bromophenyl)oxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-bromophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and thiols, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-5-(4-bromophenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(4-bromophenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)oxazolidin-2-one: Similar in structure but differs in the position of the bromophenyl group.

    4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one: Contains an additional fluorine atom on the phenyl ring.

    4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one: Features a methyl group on the oxazolidinone ring

Uniqueness

(S)-5-(4-bromophenyl)oxazolidin-2-one is unique due to its specific chiral configuration and the position of the bromophenyl group. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(5S)-5-(4-bromophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)/t8-/m1/s1

InChI Key

FWGFASQLOPSRHI-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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